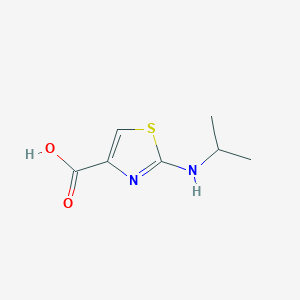
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound. It is a derivative of isopropylamine, which is an organic compound and an amine . It is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .
Scientific Research Applications
1. Inhibition of 11β-HSD1 and 11β-HSD2 in Carcinogenesis Prevention
- Application Summary: The compound has been synthesized and tested for its inhibitory activity on 11β-HSD1 and 11β-HSD2, which are autocrine factors of tumor cell proliferation and differentiation .
- Methods of Application: The derivative containing the spiro system of thiazole and cyclohexane rings shows the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and is the most selective inhibitor of this enzyme among the tested compounds . Derivatives containing ethyl and n-propyl group at C-5 of thiazole ring inhibit the activity of 11β-HSD2 to a high degree (47.08 and 54.59% at 10 µM respectively) and are completely selective .
- Results: Inhibition of the activity of these enzymes may have a significant impact on the process of formation and course of tumors. Therefore, these compounds can be considered as potential pharmaceuticals supporting anti-cancer therapy .
2. Synthesis of Non-Natural Amino Acid (S)-Cyclopropylglycine
- Application Summary: A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .
- Methods of Application: The synthesis was achieved with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1 .
- Results: The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data . Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 h with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .
3. Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives
- Application Summary: The compound has been used in the synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives .
- Methods of Application: The derivative containing the spiro system of thiazole and cyclohexane rings shows the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and is the most selective inhibitor of this enzyme among the tested compounds . Derivatives containing ethyl and n-propyl group at C-5 of thiazole ring inhibit the activity of 11β-HSD2 to a high degree (47.08 and 54.59% at 10 µM respectively) and are completely selective .
- Results: These compounds can be considered as potential pharmaceuticals supporting anti-cancer therapy .
4. Synthesis of Ibuprofenates of Isopropyl Amino Acid Esters
- Application Summary: The compound has been used in the synthesis of ibuprofenates of isopropyl amino acid esters .
- Methods of Application: The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation .
- Results: The compounds obtained have great potential to be more effective drugs with increased skin permeability compared with ibuprofen .
5. Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives
- Application Summary: The compound has been used in the synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives .
- Methods of Application: The derivative containing the spiro system of thiazole and cyclohexane rings shows the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and is the most selective inhibitor of this enzyme among the tested compounds . Derivatives containing ethyl and n-propyl group at C-5 of thiazole ring inhibit the activity of 11β-HSD2 to a high degree (47.08 and 54.59% at 10 µM respectively) and are completely selective .
- Results: These compounds can be considered as potential pharmaceuticals supporting anti-cancer therapy .
6. Synthesis of Ibuprofenates of Isopropyl Amino Acid Esters
- Application Summary: The compound has been used in the synthesis of ibuprofenates of isopropyl amino acid esters .
- Methods of Application: The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation .
- Results: The compounds obtained have great potential to be more effective drugs with increased skin permeability compared with ibuprofen .
properties
IUPAC Name |
2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULGNRJQYKBQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474592 |
Source


|
| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
760934-24-5 |
Source


|
| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
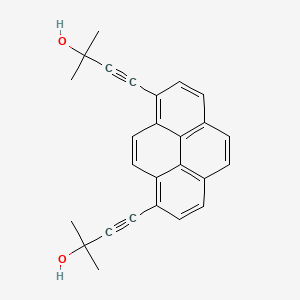

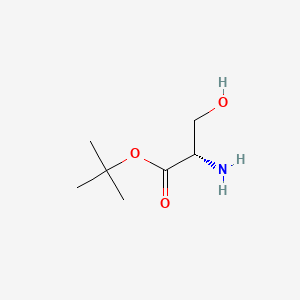
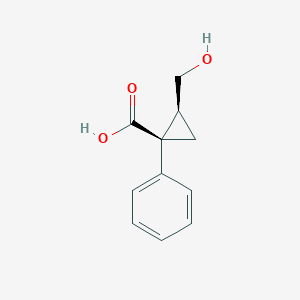
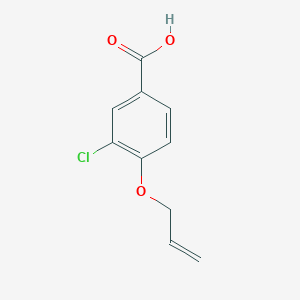
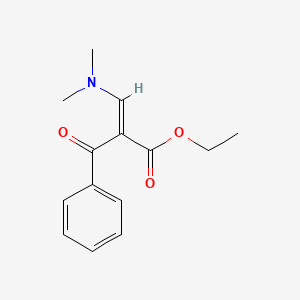
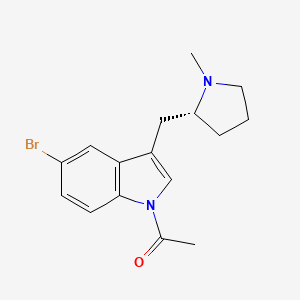
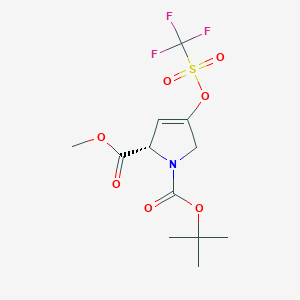
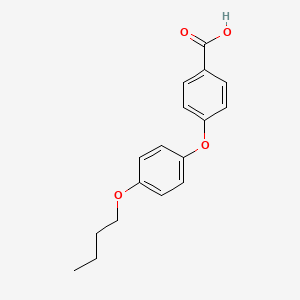
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)
